SAG hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SAG hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
SAG hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzo[b]thiophene core.
Reduction: Reduction reactions can affect the cyclohexylamine group.
Substitution: Substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene core can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
SAG hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the Hedgehog signaling pathway and its role in various chemical processes.
Biology: Promotes the proliferation and survival of neural cells, making it valuable in neurobiology research.
Industry: Used in the development of new drugs targeting the Hedgehog signaling pathway.
Mechanism of Action
SAG hydrochloride exerts its effects by directly binding to the heptahelical bundle of the Smoothened receptor, stabilizing a specific conformation of the receptor in cilia. This activation leads to increased downstream gene expression and counteracts the inhibition of Smoothened by cyclopamine . The Hedgehog signaling pathway is crucial for cell differentiation, tissue patterning, and the regulation of stem cell populations .
Comparison with Similar Compounds
Similar Compounds
Vismodegib: A hedgehog pathway inhibitor with an IC50 value of 3 nM.
Itraconazole: A triazole antifungal agent that also inhibits the Hedgehog signaling pathway.
Halcinonide: A corticosteroid used as an anti-inflammatory agent.
Naftifine hydrochloride: An antifungal agent with broad-spectrum activity.
Uniqueness
SAG hydrochloride is unique due to its high potency and selectivity as a Smoothened receptor agonist. Unlike other compounds, it directly activates the Hedgehog signaling pathway by binding to the Smoothened receptor, making it a valuable tool for studying this pathway and its associated biological processes .
Properties
IUPAC Name |
3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3OS.ClH/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWTYWYPPITOOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.